molecular formula C52H86O23 B1237943 Methyl protogracillin

Methyl protogracillin

Cat. No. B1237943
M. Wt: 1079.2 g/mol
InChI Key: LOSNTJHBTWBJCC-UOJDEKDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl protogracillin is a natural product found in Tribulus terrestris and Dioscorea septemloba with data available.

Scientific Research Applications

Cytotoxicity Against Cancer Cell Lines Methyl protogracillin, a furostanol saponin isolated from the rhizome of Dioscorea collettii, has shown significant cytotoxicity against various human cancer cell lines. Notably, it exhibited particular selectivity against colon cancer, central nervous system (CNS) cancer, melanoma, renal cancer, and breast cancer cell lines, suggesting its potential as an anticancer agent (Hu & Yao, 2001).

Identification and Isolation from Dioscorea collettii Further studies identified methyl protogracillin as one of several furostanol glycosides isolated from Dioscorea collettii. These compounds, including methyl protogracillin, displayed cytotoxic activities against the K562 cancer cell line, indicating their potential as antineoplastic agents (Hu et al., 1997).

Novel Mechanisms of Action The cytotoxicity of methyl protogracillin and related compounds against human cancer cells suggests novel mechanisms of action. These compounds do not have similar cytotoxicity patterns to other compounds in the NCI's anticancer drug screen database, indicating their unique action pathways (Hu & Yao, 2003).

Metabolic Profiling in Costus speciosus Metabolic profiling of Costus speciosus revealed a high quantity of steroidal saponins, including methyl protogracillin. This discovery is significant for understanding the plant's pharmacological potential and could guide further research into the applications of these compounds (Kumar et al., 2018).

Efficient Preparation Methods Research into efficient preparation methods for compounds related to methyl protogracillin, like Prosapogenin A, highlights the importance of developing convenient and efficient methods for obtaining these pharmacologically active substances. Such developments could enhance their practical use in anticancer therapies (Xie et al., 2022).

properties

Product Name

Methyl protogracillin

Molecular Formula

C52H86O23

Molecular Weight

1079.2 g/mol

IUPAC Name

2-[5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C52H86O23/c1-21(20-67-46-41(63)39(61)35(57)30(17-53)70-46)9-14-52(66-6)22(2)33-29(75-52)16-28-26-8-7-24-15-25(10-12-50(24,4)27(26)11-13-51(28,33)5)69-49-45(74-47-42(64)38(60)34(56)23(3)68-47)44(37(59)32(19-55)72-49)73-48-43(65)40(62)36(58)31(18-54)71-48/h7,21-23,25-49,53-65H,8-20H2,1-6H3/t21-,22+,23?,25+,26-,27+,28+,29+,30?,31?,32?,33+,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50+,51+,52?/m1/s1

InChI Key

LOSNTJHBTWBJCC-UOJDEKDCSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CC[C@@H](C)COC9C(C(C(C(O9)CO)O)O)O)OC

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC

synonyms

methyl protogracillin
NSC-698792
NSC698792

Origin of Product

United States

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